Bis(tricyclohexylphosphine)nickel(II) chloride

Catalog No.
S784845
CAS No.
19999-87-2
M.F
C36H66Cl2NiP2
M. Wt
690.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tricyclohexylphosphine)nickel(II) chloride

CAS Number

19999-87-2

Product Name

Bis(tricyclohexylphosphine)nickel(II) chloride

IUPAC Name

dichloronickel;tricyclohexylphosphane

Molecular Formula

C36H66Cl2NiP2

Molecular Weight

690.5 g/mol

InChI

InChI=1S/2C18H33P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2

InChI Key

YOCBOYPGZVFUCQ-UHFFFAOYSA-L

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ni]Cl

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ni]Cl

Molecular Structure Analysis

The central atom in Bis(tricyclohexylphosphine)nickel(II) chloride is nickel (Ni(II)) in a square planar geometry []. Two chloride (Cl) ions occupy adjacent positions, and the remaining two positions are bound by tricyclohexylphosphine (P(C6H11)3) ligands. The bulky cyclohexyl groups on the phosphine ligands create a sterically hindered environment around the nickel center, which plays a crucial role in its catalytic activity.


Chemical Reactions Analysis

Synthesis

One method for synthesizing Bis(tricyclohexylphosphine)nickel(II) chloride involves the reaction of nickel dichloride (NiCl2) with tricyclohexylphosphine (P(C6H11)3) in a solvent like toluene or tetrahydrofuran [].

NiCl2 + 2 P(C6H11)3 → [(C6H11)3P]2NiCl2 + 2 HCl

Decomposition

Other Relevant Reactions

Bis(tricyclohexylphosphine)nickel(II) chloride serves as a catalyst in various organic reactions. Specific reaction types include:

  • Hydrocarbon hydrogenation

    This compound can catalyze the addition of hydrogen (H2) across double bonds in unsaturated hydrocarbons (alkenes) [].

  • Hydrosilylation

    It can also promote the addition of a silicon-hydrogen (Si-H) bond across these double bonds [].

  • Polymerization

    Bis(tricyclohexylphosphine)nickel(II) chloride finds use in the controlled polymerization of certain olefins (alkenes used in the production of plastics).

Physical and Chemical Properties

  • Molecular Formula: C36H66Cl2NiP2 []
  • Molecular Weight: 690.46 g/mol []
  • Appearance: Dark red-purple crystals []
  • Melting Point: 284°C []
  • Solubility: Soluble in organic solvents like dichloromethane and THF []
  • Stability: Air and moisture sensitive []

Mechanism of Action (Not Applicable)

Bis(tricyclohexylphosphine)nickel(II) chloride does not directly participate in biological systems and lacks a defined mechanism of action in that context.

Bis(tricyclohexylphosphine)nickel(II) chloride should be handled with care in a fume hood due to its potential health hazards.

  • Toxicity: Limited data exists on the specific toxicity of this compound. However, nickel compounds can be harmful upon inhalation, ingestion, or skin contact.
  • Flammability: Not readily flammable, but may decompose upon heating, releasing toxic fumes [].
  • Reactivity: Air and moisture sensitive. May react with strong oxidizing agents [].

Catalysis

The primary research application of NiCl2(Cy3P)2 lies in its ability to act as a catalyst for various organic transformations. Its catalytic activity stems from the combination of:

  • Lewis acidity: The empty d-orbitals of the nickel(II) center can accept electron pairs from reactants, activating them for further reactions.
  • Steric bulk: The bulky Cy3P ligands create a well-defined reaction environment around the nickel center, controlling the orientation and interaction of substrates.

These properties allow NiCl2(Cy3P)2 to participate in various catalytic reactions, including:

  • Hydrogenation: Reduction of unsaturated carbon-carbon bonds using hydrogen gas (H2) [].
  • Hydrocarbonylation: Formation of aldehydes and ketones from alkenes and carbon monoxide (CO) [].
  • Oligomerization and polymerization: Conversion of small molecules into larger chains through various coupling reactions [].
  • Cross-coupling reactions: Formation of carbon-carbon bonds between different organic molecules [].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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